3-Hydroxyquinoline-8-carboxylic acid

Übersicht

Beschreibung

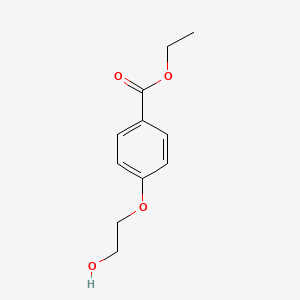

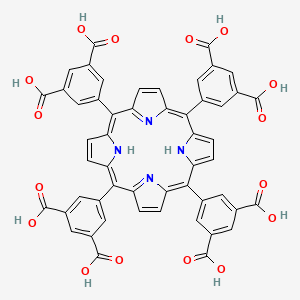

3-Hydroxyquinoline-8-carboxylic acid, also known as 8-Hydroxy-2-quinolinecarboxylic acid (8HQC), is a tridentate chelating agent . It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been achieved using a simple and efficient method . The synthesis involves the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . In the insect, 8-Hydroxyquinoline is generated from tryptophan via kynurenine and 3-hydroxykynurenine .Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-8-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The hydroxyl group is attached to position 8 .Chemical Reactions Analysis

The chemical reactions of 8-Hydroxyquinoline-8-carboxylic acid involve various processes such as protonation of the carbonyl by the acid, nucleophilic attack on the carbonyl, proton transfer, and water leaving .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-8-carboxylic acid include its ability to form solid crystals . The compound exhibits good transmittance and absorbance of light, with a cutoff wavelength observed at 460 nm .Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group

3-Hydroxyquinoline-8-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as photolabile protecting groups. BHQ shows higher single-photon quantum efficiency compared to other caging groups and demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its solubility and low fluorescence enhance its utility in caging biological messengers (Fedoryak & Dore, 2002).

Chelating Agent and Molybdophore

Studies have explored 8-hydroxyquinoline-2-carboxylic acid as a potential molybdophore. Its high concentration in the gut of Noctuid larvae suggests a role in metal ion uptake and metabolism, beyond acting as a siderophore for iron. Investigations into its interactions with molybdate ions in aqueous solutions have provided insights into its chemical speciation, coordination behavior, and sequestering ability (Arena et al., 2020).

Electrochemical and Spectroelectrochemical Properties

The electrochemistry of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid and its isomers, has been examined. Research utilizing techniques like cyclic voltammetry and spectroelectrochemistry has revealed that their oxidation mechanisms involve protonation of nitrogen in the hydroxyquinoline ring, a process that can influence their electron transfer efficiency in biological systems (Sokolová et al., 2015).

Photostability in Recording Systems

Nickel or zinc salts of 8-hydroxyquinoline-2-carboxylic acid have been proposed as stabilizers against photofading of indicator dyes in heat-sensitive or pressure-sensitive recording systems. These metal carboxylates show effectiveness in maintaining the colored form of certain dyes (Oda, 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Hydroxyquinoline-8-carboxylic acid, like other 8-hydroxyquinoline derivatives, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These compounds can bind to a diverse range of targets with high affinities

Mode of Action

8-hydroxyquinoline derivatives are known to interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

The biosynthesis of 8-Hydroxyquinoline derivatives proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . .

Result of Action

8-hydroxyquinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Biochemische Analyse

Biochemical Properties

3-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its metal-chelating properties. It interacts with a variety of metal ions, including iron, copper, and zinc, forming stable complexes. These interactions are essential in processes such as enzyme inhibition and activation. For instance, this compound can inhibit metalloproteases by binding to their active sites, thereby preventing substrate access . Additionally, it interacts with proteins involved in metal transport and storage, influencing their function and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are critical cofactors for many signaling proteins. For example, by chelating iron, this compound can affect the activity of iron-dependent enzymes and transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the function of metalloenzymes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can inhibit or activate enzymes by altering their conformation and activity. For instance, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ion in their active sites . Additionally, this compound can modulate gene expression by affecting the activity of metal-responsive transcription factors, leading to changes in the expression of genes involved in metal homeostasis and oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metalloproteases and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects, including oxidative stress and cellular damage, due to excessive chelation of essential metal ions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

3-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVFZWMFCBLANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290320 | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-42-0 | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

![Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B3119701.png)

![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)

![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)